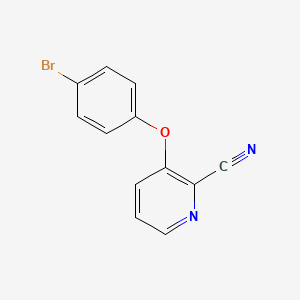

3-(4-Bromophenoxy)picolinonitrile

Description

Properties

Molecular Formula |

C12H7BrN2O |

|---|---|

Molecular Weight |

275.10 g/mol |

IUPAC Name |

3-(4-bromophenoxy)pyridine-2-carbonitrile |

InChI |

InChI=1S/C12H7BrN2O/c13-9-3-5-10(6-4-9)16-12-2-1-7-15-11(12)8-14/h1-7H |

InChI Key |

XKHHWSWSTUXCJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

3-(4-Bromophenoxy)picolinonitrile is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesizing relevant research findings and insights from diverse sources.

Chemical Properties and Structure

This compound has the molecular formula . The compound features a bromophenoxy group attached to a picolinonitrile moiety, characterized by a pyridine ring substituted with a cyano group. This structural configuration enhances its reactivity and potential biological activity, making it a valuable subject for further research.

Pharmaceutical Applications

The compound is primarily recognized for its potential use in pharmaceuticals. Its derivatives may serve as lead compounds in drug development due to their promising biological activities. Preliminary studies have indicated that modifications to either the bromophenoxy or nitrile groups can significantly influence pharmacokinetic properties and binding affinities to biological targets.

- Anticancer Activity : Research has shown that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cells, suggesting potential as anticancer agents.

- Antibacterial Properties : The compound has also demonstrated antibacterial activity against multi-drug resistant strains, indicating its potential as an alternative to existing antibiotics. Studies have highlighted its efficacy in inhibiting bacterial growth, particularly in resistant strains.

Agrochemical Applications

Beyond pharmaceuticals, this compound is being explored for its applications in agrochemicals. Its structural characteristics make it suitable for use as an intermediate in the synthesis of herbicides and insecticides. The compound's ability to modulate biological processes in plants suggests potential use as a plant growth regulator.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of this compound derivatives on HeLa cervical cancer cells. The results indicated that specific modifications led to enhanced apoptosis rates compared to standard chemotherapeutics like doxorubicin. The findings suggest that these derivatives could be developed into effective anticancer therapies.

Case Study 2: Antibacterial Efficacy

In another study focusing on its antibacterial properties, researchers evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant bactericidal activity at low concentrations, highlighting its potential as a new antibiotic candidate.

Comparison with Similar Compounds

Structural and Substituent Variations

Halogenated Picolinonitriles

- 4-((4-Chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)picolinonitrile (3b): Substituents: Chloro, dihydrodioxin, methylbenzyl, and formyl groups. Key Differences: The chloro group at the 4-position and additional aromatic systems increase molecular complexity compared to 3-(4-bromophenoxy)picolinonitrile. These features enhance binding to immune targets but reduce synthetic accessibility (purity: 98.08%) . Comparison: Bromine’s larger atomic radius in this compound may improve hydrophobic interactions in target binding compared to chlorine.

- 5-Bromo-3-fluoropicolinonitrile: Substituents: Bromine at the 5-position and fluorine at the 3-position. Key Differences: Fluorine’s electronegativity increases polarity, while bromine’s placement alters steric effects. Similarity score: 0.68 .

Trifluoromethyl Derivatives

- ABM-4 (5-(3-(4-Hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile): Substituents: Trifluoromethyl and thioimidazolidinone groups. Key Differences: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the thioimidazolidinone moiety enables androgen receptor targeting . Comparison: The bromophenoxy group in this compound may prioritize π-π stacking over hydrogen bonding, differing from ABM-4’s dual functionality.

Physical and Chemical Properties

*Estimated using fragment-based methods. †Likely a typo; actual value closer to 200–300 g/mol.

- Key Trends : Bromine increases molecular weight and lipophilicity (higher LogP), which may improve blood-brain barrier penetration compared to fluorinated analogs .

Reactivity and Functionalization Potential

- The bromine atom in this compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura), analogous to the bromomethyl group in 3-(bromomethyl)picolinonitrile (). This reactivity is absent in chloro or trifluoromethyl derivatives, enhancing its versatility in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-bromophenoxy)picolinonitrile, and how can intermediates be characterized?

- Methodology : A common approach involves substituting the hydroxyl group of 3-hydroxypicolinonitrile with 4-bromophenol via nucleophilic aromatic substitution. Key intermediates like 3-hydroxypicolinonitrile can be synthesized from furfural through cyano-amination and bromination steps .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and FT-IR to verify nitrile functionality. Melting points (e.g., 156–161°C for related bromophenoxy intermediates) and HPLC purity analysis (>95%) are critical for quality control .

Q. How can researchers distinguish this compound from structurally similar analogs?

- Analytical Techniques :

- Mass Spectrometry : Exact mass (e.g., [M+H]⁺ m/z 305.0) and isotopic patterns (Br signature) confirm molecular identity.

- X-ray Crystallography : Resolves spatial arrangement of the bromophenoxy and nitrile groups (see crystal data for analogs in ).

- Chromatography : Reverse-phase HPLC with UV detection (λmax ~270 nm) differentiates retention times from chloro- or trifluoromethyl analogs .

Q. What are the primary reactivity patterns of this compound in substitution and coupling reactions?

- Substitution : The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., Pd(PPh₃)₄ catalyst, 80°C, DMF) to form biaryl derivatives .

- Nitrile Reactivity : Hydrolysis to carboxylic acids (H₂SO₄/H₂O, reflux) or reduction to amines (LiAlH₄) expands functionalization options .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound derivatives be resolved?

- Case Study : Discrepancies in TRPV3 channel modulation (IC₅₀ ranging from 0.1–10 µM) may arise from assay conditions (e.g., cell type, incubation time).

- Resolution Strategy :

- Dose-Response Repetition : Test under standardized conditions (e.g., HEK293 cells, 24-h incubation).

- Metabolite Screening : LC-MS/MS to identify degradation products interfering with activity .

- Structural Analog Comparison : Replace bromophenoxy with chlorophenoxy to assess SAR (structure-activity relationship) .

Q. What computational methods predict the electronic effects of substituents on this compound’s reactivity?

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electron density at the nitrile group and bromophenoxy ring.

- Hammett Analysis : Compare σ values for substituents (e.g., Br: σₚ=+0.23) to correlate electronic effects with reaction rates in nucleophilic substitutions .

Q. How do crystallization conditions influence the polymorphic forms of this compound?

- Experimental Design :

- Solvent Screening : Test polar (ethanol) vs. nonpolar (toluene) solvents for crystal growth.

- Temperature Gradients : Slow cooling (0.5°C/min) vs. rapid evaporation to isolate metastable forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.